molecular formula C19H18N4O4S2 B2642482 4-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 361479-19-8

4-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2642482
CAS No.: 361479-19-8
M. Wt: 430.5
InChI Key: ACQSCXVSRILFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with a morpholine sulfonyl group at the 4-position and a 4-(pyridin-2-yl)-1,3-thiazol-2-yl moiety at the N-position. This compound is structurally designed to leverage the pharmacophoric features of sulfonamides and heterocyclic systems, which are commonly associated with biological activity modulation, including kinase inhibition or protein-protein interaction disruption .

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c24-18(22-19-21-17(13-28-19)16-3-1-2-8-20-16)14-4-6-15(7-5-14)29(25,26)23-9-11-27-12-10-23/h1-8,13H,9-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQSCXVSRILFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Morpholine Ring: The morpholine ring is often introduced through a nucleophilic substitution reaction involving morpholine and a suitable leaving group.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an inhibitor of specific kinases, particularly in cancer therapy. Research indicates that compounds with similar structures can modulate pathways involved in tumor growth and survival.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with morpholine and thiazole functionalities have demonstrated promising results against human prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Targeting Protein Kinases

The compound's design allows it to interact with protein kinases involved in cancer progression. Inhibitors targeting the mTOR pathway have been developed based on similar scaffolds, showing efficacy in preclinical models of cancer.

Case Study 1: Antitumor Activity

In a study published in Molecules, derivatives of morpholine-based compounds were synthesized and tested against several cancer cell lines, including HCT116 (colon carcinoma) and A549 (lung carcinoma). The results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity, with IC50 values ranging from 10 to 30 µM for the most active compounds .

Case Study 2: Kinase Inhibition

A patent application highlighted the use of similar compounds as mTOR inhibitors. The research demonstrated that these compounds could effectively inhibit mTOR activity in vitro, leading to reduced cell viability in cancer cell lines . This suggests a direct application in developing targeted therapies for malignancies reliant on mTOR signaling.

Data Tables

Compound Name IC50 (µM) Cell Line Mechanism of Action
Compound A10HCT116Apoptosis induction
Compound B25A549Cell cycle arrest
Compound C15PC-3mTOR inhibition
Compound D30MCF-7Inhibition of proliferation

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Morpholine sulfonyl vs.

Physicochemical Properties

  • Molecular Weight : The target compound (444.53 g/mol) falls within the typical range for drug-like molecules, whereas analogs like 7b (398.42 g/mol) and G786-1400 (335.43 g/mol) are lighter, possibly affecting membrane permeability .
  • Purity: The target compound is reported at 95% purity , comparable to analogs like N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (95% purity, ).

Notes

  • Commercial Availability : The tert-butylphenyl analog (CAS 380453-39-4) is listed as discontinued by vendors like CymitQuimica, reflecting niche demand .
  • Structural Diversity : Derivatives with azepane sulfonyl (e.g., ) or N-methyl-N-phenylsulfamoyl (e.g., ) groups highlight the versatility of this scaffold for medicinal chemistry optimization.

Biological Activity

4-(Morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound has the following chemical formula: C20H20N4O4S, with a molecular weight of 444.5 g/mol. Its structure includes a morpholine ring, a thiazole moiety, and a pyridine derivative, which are known for their biological activities.

PropertyValue
Molecular FormulaC20H20N4O4S
Molecular Weight444.5 g/mol
CAS Number848373-17-1
PurityMin. 95%

1. Antimicrobial Activity

Research indicates that compounds with thiazole and pyridine rings exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The compound demonstrated significant inhibition against these pathogens through mechanisms that likely involve disruption of bacterial cell wall synthesis and metabolic pathways .

Case Study:
A derivative of this compound was evaluated for its antitubercular activity against Mycobacterium tuberculosis. The results showed an IC50 value ranging from 1.35 to 2.18 μM, indicating potent activity compared to standard treatments .

2. Anticancer Activity

The thiazole and pyridine components are often associated with anticancer properties. Several studies have shown that derivatives containing these moieties can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Research Findings:

  • In vitro studies demonstrated that similar benzamide derivatives exhibited cytotoxic effects against human cancer cell lines with IC50 values significantly lower than those of conventional chemotherapeutics .
  • Molecular docking studies suggested that these compounds bind effectively to key enzymes involved in cancer cell metabolism, enhancing their potential as anticancer agents .

3. Enzyme Inhibition

The sulfonamide group in the compound is known for its enzyme inhibitory properties. Research has shown that compounds bearing this functional group can inhibit enzymes such as acetylcholinesterase (AChE) and urease.

Enzyme Inhibition Data:

EnzymeInhibition Percentage (%)
Acetylcholinesterase65%
Urease70%

These findings suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Q & A

What are the key considerations in synthesizing 4-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide, and how can reaction yields be optimized?

Level: Basic
Methodological Answer:
The synthesis involves sequential coupling reactions. Key steps include:

Sulfonylation of Morpholine: React morpholine with a sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the morpholine-4-sulfonyl intermediate.

Amide Coupling: Use coupling agents like EDCI/HOBt or DCC to link the sulfonyl-morpholine moiety to the benzamide core.

Thiazole-Pyridine Integration: Introduce the 4-(pyridin-2-yl)-1,3-thiazol-2-yl group via nucleophilic substitution or Suzuki-Miyaura coupling.

Optimization Strategies:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
  • Temperature Control: Maintain reflux (e.g., 12 hours) for complete reaction while avoiding decomposition .
  • Purification: Use column chromatography (chloroform:methanol, 3:1 v/v) or recrystallization (diethyl ether) to isolate high-purity product .

What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Level: Basic
Methodological Answer:
A multi-technique approach ensures accurate characterization:

Nuclear Magnetic Resonance (NMR):

  • 1H/13C NMR: Confirm proton environments (e.g., pyridine δ 8.5–9.0 ppm, morpholine δ 3.0–3.5 ppm) and carbon backbone.

High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and acetonitrile/water gradient.

Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 457.12).

Elemental Analysis: Match experimental C, H, N, S values to theoretical calculations within ±0.3% .

How can researchers identify and validate the biological targets of this compound?

Level: Advanced
Methodological Answer:
Target identification requires a combination of biochemical and computational methods:

Enzyme Inhibition Assays: Screen against bacterial enzymes (e.g., acps-pptase) using kinetic assays (IC50 determination) .

Surface Plasmon Resonance (SPR): Measure real-time binding affinity (KD) between the compound and purified enzyme targets.

X-ray Crystallography: Resolve co-crystal structures to visualize binding interactions (e.g., morpholine sulfonyl group in the enzyme active site).

Genetic Knockout Studies: Compare bacterial growth inhibition in wild-type vs. enzyme-deficient strains to confirm target relevance .

How should researchers address contradictions between in vitro enzyme inhibition data and cellular activity?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Membrane Permeability: Use logP calculations (>3.0 for Gram-negative bacteria) or Caco-2 assays to evaluate cellular uptake.
  • Compound Stability: Perform LC-MS to detect degradation products in cell culture media (e.g., hydrolysis of the sulfonamide group).
  • Off-Target Effects: Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
    Resolution Workflow:

Validate assay conditions (pH, cofactors).

Use orthogonal assays (e.g., bacterial growth curves alongside enzyme activity).

Optimize prodrug strategies to enhance bioavailability .

What are the recommended storage conditions and handling protocols for this compound?

Level: Basic
Methodological Answer:

  • Storage: Store at –20°C in amber vials under inert gas (N2/Ar) to prevent moisture absorption and sulfonamide hydrolysis .
  • Handling:
    • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
    • In case of contact, rinse skin/eyes with water for 15 minutes and consult a physician .

How can researchers investigate the biochemical pathways affected by this compound?

Level: Advanced
Methodological Answer:

Metabolomics: Use LC-MS to profile changes in bacterial metabolites (e.g., fatty acid biosynthesis intermediates disrupted by acps-pptase inhibition) .

Transcriptomics: RNA-seq to identify differentially expressed genes (e.g., downregulated enzymes in lipid A biosynthesis).

Pathway Inhibitors: Combine with known pathway inhibitors (e.g., triclosan for FabI) to assess synergistic effects .

How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Level: Advanced
Methodological Answer:
Focus on modifying key pharmacophores:

Morpholine Sulfonyl Group: Replace with piperazine or thiomorpholine to alter steric/electronic properties.

Pyridyl-Thiazole Moiety: Introduce substituents (e.g., CF3, Cl) to enhance target binding.

Benchmarking: Compare IC50 values of analogs against wild-type and resistant bacterial strains.
Example SAR Table:

AnalogR Group (Pyridine)IC50 (µM)LogP
Parent CompoundH0.82.1
4-TrifluoromethylCF30.32.9
3-ChloroCl1.22.5

Reference structural analogs from morpholine-thiazole derivatives .

What methodologies are appropriate for assessing the environmental stability and degradation pathways of this compound?

Level: Advanced
Methodological Answer:
Follow OECD guidelines for environmental fate studies:

Hydrolysis: Incubate at pH 4, 7, 9 (25–50°C) and analyze degradation products via LC-MS.

Photolysis: Expose to UV light (λ = 254–365 nm) to simulate sunlight-driven breakdown.

Biodegradation: Use activated sludge assays (OECD 301F) to measure microbial degradation over 28 days.

Ecotoxicology: Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.